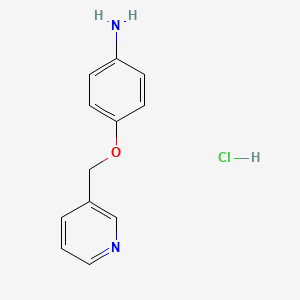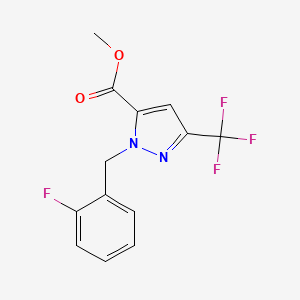![molecular formula C17H22ClN7O B12225288 4-{4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine](/img/structure/B12225288.png)
4-{4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chloropyrimidine moiety, a piperazine ring, and a morpholine ring. It is of significant interest in pharmaceutical and chemical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine typically involves multi-step organic reactions. One common method involves the chlorination of pyrimidine followed by the introduction of the piperazine and morpholine rings through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
4-{4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the pyrimidine ring can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Triethylamine as a base in dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.
Scientific Research Applications
4-{4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-{4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system in which it is used. For instance, it may inhibit certain enzymes involved in inflammatory pathways or interact with neurotransmitter receptors in the nervous system.
Comparison with Similar Compounds
Similar Compounds
Buspirone Hydrochloride: A compound with a similar piperazine and pyrimidine structure, used as an anxiolytic agent.
8-[4-[4-(2-Pyrimidinyl)-1-piperaziny]butyl]-8-azaspiro[4,5]decane-7,9-dione: Another pyrimidine derivative with anxiolytic properties.
Uniqueness
4-{4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds
Properties
Molecular Formula |
C17H22ClN7O |
|---|---|
Molecular Weight |
375.9 g/mol |
IUPAC Name |
4-[4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine |
InChI |
InChI=1S/C17H22ClN7O/c1-13-10-15(22-17(21-13)25-6-8-26-9-7-25)23-2-4-24(5-3-23)16-19-11-14(18)12-20-16/h10-12H,2-9H2,1H3 |
InChI Key |
HJBCBHWGDQSJMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC=C(C=N4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-fluorophenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12225213.png)
![1-(difluoromethyl)-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B12225217.png)

![2-(Pyrrolidin-1-yl)-4-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B12225235.png)
![5-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrazine-2-carboxamide](/img/structure/B12225241.png)
![6-[3a-(hydroxymethyl)-octahydro-1H-isoindol-2-yl]pyridine-3-carbonitrile](/img/structure/B12225244.png)
![3-methoxy-N-methyl-N-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)pyrazin-2-amine](/img/structure/B12225264.png)
![1-(difluoromethyl)-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B12225272.png)


![[1-(5-Ethylpyrimidin-2-yl)piperidin-3-yl]methanol](/img/structure/B12225304.png)
![Cycloheptyl[(2,3,4-trimethylphenyl)sulfonyl]amine](/img/structure/B12225312.png)
![1-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-3,3-dimethylbutan-1-one](/img/structure/B12225319.png)
![2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B12225324.png)
